molecular formula C6H8Br2N2O B13566535 5-Bromo-3-methoxypyridin-2-aminehydrobromide

5-Bromo-3-methoxypyridin-2-aminehydrobromide

Cat. No.: B13566535
M. Wt: 283.95 g/mol
InChI Key: IQDGNXPQEFKVRP-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxypyridin-2-aminehydrobromide is a chemical compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxypyridin-2-aminehydrobromide typically involves the bromination of 3-methoxypyridine followed by amination. One common method includes the use of bromine as a brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxypyridin-2-aminehydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in Suzuki-Miyaura reactions.

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-3-methoxypyridin-2-aminehydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxypyridin-2-aminehydrobromide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methoxypyridine
  • 5-Bromo-2-methoxypyridin-3-amine
  • 5-Bromo-2-methoxypyridine-3-boronic acid

Uniqueness

5-Bromo-3-methoxypyridin-2-aminehydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H8Br2N2O

Molecular Weight

283.95 g/mol

IUPAC Name

5-bromo-3-methoxypyridin-2-amine;hydrobromide

InChI

InChI=1S/C6H7BrN2O.BrH/c1-10-5-2-4(7)3-9-6(5)8;/h2-3H,1H3,(H2,8,9);1H

InChI Key

IQDGNXPQEFKVRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)Br)N.Br

Origin of Product

United States

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